BenchChemオンラインストアへようこそ!

1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Medicinal chemistry Structure-activity relationship Scaffold optimization

1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 900012-17-1; MF: C₁₂H₁₂N₂O₃; MW: 232.24 g/mol) is a synthetic N1-aryl-substituted 1,4-dihydropyrazine-2,3-dione. This heterocyclic scaffold features a 2-ethoxyphenyl group at the N1 position, distinguishing it from other positional isomers and substitution patterns within the broader 1,4-dihydropyrazine-2,3-dione class.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 900012-17-1
Cat. No. B3009993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
CAS900012-17-1
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C=CNC(=O)C2=O
InChIInChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-9(10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
InChIKeyCDRQSLWOUQNMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 900012-17-1): Scaffold Overview for Research Procurement


1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 900012-17-1; MF: C₁₂H₁₂N₂O₃; MW: 232.24 g/mol) is a synthetic N1-aryl-substituted 1,4-dihydropyrazine-2,3-dione . This heterocyclic scaffold features a 2-ethoxyphenyl group at the N1 position, distinguishing it from other positional isomers and substitution patterns within the broader 1,4-dihydropyrazine-2,3-dione class. The compound is supplied by multiple vendors at ≥98% purity for research use only, with recommended storage at 2–8°C in sealed, dry conditions . The 1,4-dihydropyrazine-2,3-dione scaffold has been investigated as a privileged structure for anticonvulsant drug discovery [1], D-amino acid oxidase (DAAO) inhibition [2], 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [3], and DNA strand-breakage activity [4].

Why 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione Cannot Be Interchanged with Its Para Isomer or Other In-Class Analogs


Substitution pattern on the N1-aryl ring of 1,4-dihydropyrazine-2,3-diones critically governs both conformational preference and biological target engagement. The ortho-ethoxy group of CAS 900012-17-1 introduces steric hindrance that constrains the dihedral angle between the phenyl ring and the pyrazinedione plane relative to the unhindered para isomer (1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, CAS 1031557-37-5) . In the structurally characterized 1,4-diaryl-1,4-dihydropyrazine series, the N1-aryl substituent orientation directly affects the V-shaped molecular conformation (measured at 107.18–113.15°) required for fitting into enzymatic hydrophobic pockets such as that of 11β-HSD1 [1]. Furthermore, in the anticonvulsant series of 1-aryl-1,4-dihydropyrazine-2,3-diones, the electronic nature and position of aryl substituents were shown to modulate basal pharmacological activity prior to N4-benzylation, meaning that the choice of N1-aryl building block predetermines the activity floor from which further derivatization proceeds [2]. Generic substitution with an unsubstituted phenyl (CAS 68997-87-5) or para-ethoxy isomer therefore yields a fundamentally different starting point for both target binding and downstream synthetic diversification.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione Relative to Key Comparators


Ortho-Ethoxy Steric Constraint vs. Para-Ethoxy: Conformational and Target-Engagement Implications

The ortho-ethoxy group on the N1-phenyl ring of CAS 900012-17-1 imposes a steric barrier absent in its para isomer (CAS 1031557-37-5). In the 1,4-diaryl-1,4-dihydropyrazine series, 1,4-diphenyl-1,4-dihydropyrazine (4-1) adopts a V-shaped conformation with a folding angle of 107.18–113.15° to fit the 11β-HSD1 catalytic pocket [1]. Ortho substitution at the N1-phenyl position would sterically restrict this folding and alter the dihedral angle between the aryl ring and the pyrazinedione plane, directly impacting the molecule's ability to present its carbonyl oxygen as a hydrogen-bond acceptor to Tyr183 in the 11β-HSD1 active site. Computationally, the parent 1,4-diphenyl compound 4-1 exhibited a docking-predicted Ki of 8.02 µM and ΔG of −6.95 kcal/mol, establishing the baseline affinity from which ortho substitution would produce deviation [1].

Medicinal chemistry Structure-activity relationship Scaffold optimization

1-Aryl-1,4-dihydropyrazine-2,3-dione Scaffold Validated as Anticonvulsant Precursor: Monosubstituted vs. N4-Benzylated Activity Differential

Shineva (2009) established that 1-aryl-1,4-dihydropyrazine-2,3-diones serve as the foundational monosubstituted scaffold for anticonvulsant development [1]. Pharmacological screening demonstrated that introduction of a benzyl radical at the N4 position greatly increases anticonvulsant properties compared with the initial monosubstituted pyrazinones [1][2]. A derivative, 3,4-dimethoxyphenylamide-4-[(3',4'-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid, exhibited anticonvulsant activity exceeding that of the reference drug Depakine (valproate) and was advanced to preclinical investigation [1]. CAS 900012-17-1, bearing a 2-ethoxyphenyl group at N1, represents a monosubstituted 1-aryl-1,4-dihydropyrazine-2,3-dione that can serve as the direct synthetic precursor for N4-alkylation to generate novel anticonvulsant candidates.

Anticonvulsant drug discovery CNS pharmacology Scaffold derivatization

DAAO Inhibitor Scaffold Validation: Co-Crystal Structure of a 1,4-Dihydropyrazine-2,3-dione Ligand with Human D-Amino Acid Oxidase

The 1,4-dihydropyrazine-2,3-dione scaffold has been experimentally validated as a D-amino acid oxidase (DAAO) ligand through X-ray co-crystallography. The compound 5-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,4-dihydropyrazine-2,3-dione (PDB ligand M7I) was co-crystallized with human DAAO at 2.10 Å resolution (PDB: 7U9S), confirming that the pyrazine-2,3-dione core engages the enzyme's active site [1]. In a parallel chemical series, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione demonstrated potent in vitro DAAO inhibition and produced significant analgesic effects upon both intrathecal and systemic administration in rodent models, establishing the therapeutic relevance of this pharmacophore for chronic pain and morphine analgesic tolerance [2]. CAS 900012-17-1 shares the core 1,4-dihydropyrazine-2,3-dione scaffold but offers an N1-aryl substitution pattern amenable to further SAR exploration around the DAAO binding pocket.

D-Amino acid oxidase inhibition Neurological disorders Chronic pain

DNA Strand-Breakage Activity of Phenyl-Substituted Dihydropyrazines: Ortho-Substitution Position as an Underexplored Variable

Ito et al. (2010) synthesized four monophenyl-substituted dihydropyrazines (Ph-DHP-1 to 4) based on the 2,3-dihydro-5,6-dimethylpyrazine core and quantitatively compared their DNA strand-breakage activity using the pBR 322 ccc-DNA assay [1]. Clear differences in DNA-cleaving potency were observed between phenyl- and methyl-substituted dihydropyrazines, demonstrating that the nature and position of aryl substituents directly modulate radical-generating capacity and consequent DNA damage [1]. Takeda et al. (2007) further showed that phenyl-substituted dihydropyrazines generate superoxide anions that inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Escherichia coli, with the effects being Cu²⁺-dependent and strain-dependent across DNA repair-deficient mutants [2]. CAS 900012-17-1 extends this chemical space by incorporating an ortho-ethoxy substituent on the N1-phenyl ring, a substitution pattern not evaluated in either published study, offering a novel probe for structure–activity studies of radical-mediated DNA damage.

DNA damage Radical biology Anticancer probe development

11β-HSD1 Inhibitor Scaffold: Ki Range and Structure–Activity Relationship Framework for N1-Aryl-Modified Analogs

Duan et al. (2014) computationally designed, synthesized, and biologically evaluated a library of 60+ 1,4-diaryl-1,4-dihydropyrazines as 11β-HSD1 inhibitors [1]. Across this series, docking-predicted binding free energies (ΔG) ranged from −8.48 to −5.19 kcal/mol, corresponding to inhibition constants (Ki) from 0.605 µM (compound 4-47, R₁ = 4-COOH, R₂ = 4-CH₃) to 157.74 µM (compound 4-33) [1]. The most potent compound (4-44, R₁ = 4-COOH, R₂ = H) showed a predicted Ki of 1.35 µM [1]. Critically, all compounds in this series bear para-substituents on both N1 and N4 phenyl rings; no ortho-substituted analogs were evaluated, leaving the SAR of ortho-alkoxy substitution completely unexplored. At 1 µM concentration, compounds 4-11 and 4-61 inhibited more than 20% of human 11β-HSD1 enzymatic activity in vitro, while most compounds showed approximately 10% inhibition at 10 µM [1]. CAS 900012-17-1 provides an entry point for investigating whether ortho-ethoxy substitution at N1 enhances or diminishes 11β-HSD1 binding relative to the characterized para-substituted series.

Metabolic syndrome 11β-HSD1 inhibition Molecular docking

Vendor-Supplied Purity Baseline: ≥98% Across Multiple Independent Sources Supporting Reproducible SAR Studies

CAS 900012-17-1 is commercially available at ≥98% purity from multiple independent vendors including ChemScene (Cat. No. CS-0330432) , AKSci (Product no. 5059EV) , and Leyan (Product no. 1401102) . This compares favorably with the para isomer CAS 1031557-37-5, which lacks equivalent multi-vendor availability with verified purity specifications . Consistent ≥98% purity across suppliers reduces batch-to-batch variability in biological assays and ensures that observed SAR trends reflect genuine structural effects rather than impurity-driven artifacts. The recommended storage condition is sealed, dry at 2–8°C .

Chemical procurement Quality control Reproducibility

Recommended Research Application Scenarios for 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione Based on Available Evidence


Ortho-Substituent SAR Expansion of the 11β-HSD1 Inhibitor Pharmacophore

CAS 900012-17-1 is the appropriate monosubstituted building block for expanding the structure–activity relationship of 1,4-diaryl-1,4-dihydropyrazine 11β-HSD1 inhibitors into ortho-substituted chemical space. The published para-substituted series (Duan et al., 2014) established a Ki range of 0.605–157.74 µM and identified 4-COOH/4-CH₃ substitution (compound 4-47, Ki = 0.605 µM) as optimal among the evaluated analogs [1]. By using CAS 900012-17-1 as the N1-aryl component in a cyclization reaction with an appropriate N,N-dialkylaniline, researchers can generate the first ortho-ethoxy-substituted 1,4-diaryl-1,4-dihydropyrazine and evaluate whether the sterically constrained N1-aryl orientation enhances or diminishes binding to the V-shaped hydrophobic pocket of 11β-HSD1. The scaffold's demonstrated ability to form hydrogen bonds with Tyr183 via its carbonyl oxygen provides a clear pharmacophore hypothesis for testing. Resulting compounds can be evaluated using the established scintillation proximity assay (SPA) with human 11β-HSD1 microsomes at 1 µM and 10 µM concentrations for direct comparison with the published dataset.

Synthesis of Novel N1-(2-Ethoxyphenyl)-N4-Benzyl Anticonvulsant Candidates

CAS 900012-17-1 serves as the key N1-monosubstituted precursor for synthesizing 1-(2-ethoxyphenyl)-4-benzyl-1,4-dihydropyrazine-2,3-dione anticonvulsant candidates. Shineva (2009) and Georgiyants et al. (2006) established that N4-benzylation of 1-aryl-1,4-dihydropyrazine-2,3-diones greatly enhances anticonvulsant activity compared with the initial monosubstituted pyrazinones, with one derivative surpassing Depakine (valproate) in anticonvulsant potency [2][3]. The synthetic protocol involves alkylation of the monosubstituted pyrazinedione with the corresponding benzyl chloride in dimethylformamide [3]. The 2-ethoxyphenyl group at N1 provides differentiated lipophilicity and electronic character (ortho-alkoxy electron-donating effect) compared to previously studied N1-phenyl and N1-(4-methoxyphenyl) analogs, potentially yielding novel anticonvulsant candidates with distinct pharmacokinetic profiles.

Probe for Evaluating N1-Aryl vs. C5-Substitution Effects on DAAO Inhibition

The co-crystal structure of 5-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,4-dihydropyrazine-2,3-dione with human DAAO (PDB: 7U9S) confirms that the pyrazine-2,3-dione core can productively engage the DAAO active site [4]. However, all characterized DAAO ligands to date in this scaffold class bear substitution at the C5 position of the pyrazine ring, leaving the contribution of the N1-aryl group to binding affinity and selectivity entirely uncharacterized. CAS 900012-17-1 enables the synthesis of DAAO inhibitor candidates in which the N1-(2-ethoxyphenyl) group is systematically varied while keeping the C5 position constant, or alternatively, serves as a comparator to isolate the contribution of N1-substitution to DAAO binding. The ortho-ethoxy group may confer pharmacokinetic advantages such as enhanced metabolic stability via steric shielding of the N1-phenyl ring from oxidative metabolism. Resulting compounds can be benchmarked against 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which demonstrated in vivo analgesic efficacy in rodent models following both intrathecal and systemic administration [5].

Mechanistic Probe for Radical-Mediated DNA Damage with an Ortho-Alkoxy Dihydropyrazine Scaffold

The DNA strand-breakage activity of phenyl-substituted dihydropyrazines has been quantitatively established using the pBR 322 ccc-DNA assay, with clear differentiation between phenyl- and methyl-substituted analogs (Ito et al., 2010) [6]. CAS 900012-17-1 extends this chemical biology toolset by providing a dihydropyrazine bearing an N1-aryl-2,3-dione core rather than the 5,6-dimethyl substitution pattern common to all previously studied DNA-damaging DHPs. The ortho-ethoxy group is expected to modulate the molecule's redox potential and radical-generating capacity through both electronic (resonance donation) and steric effects. Researchers can use CAS 900012-17-1 to determine whether the DNA-cleaving activity of dihydropyrazines is preserved when the radical-generating dihydropyrazine core is presented in the N1-aryl-2,3-dione tautomeric form, directly comparing activity against Ph-DHP-1 to 4 using the established pBR 322 ccc-DNA conversion assay and Escherichia coli growth inhibition models in wild-type versus DNA repair-deficient (sodA sodB) strains with and without Cu²⁺ supplementation [6][7].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.